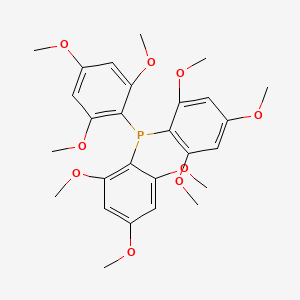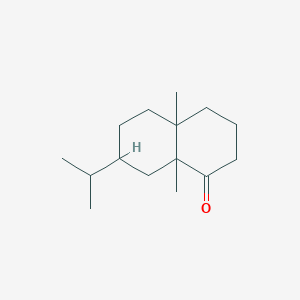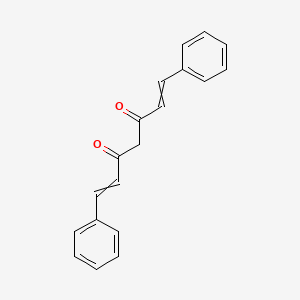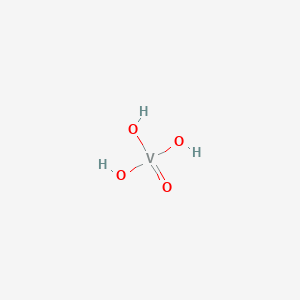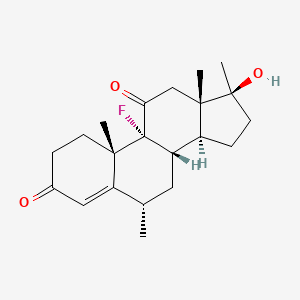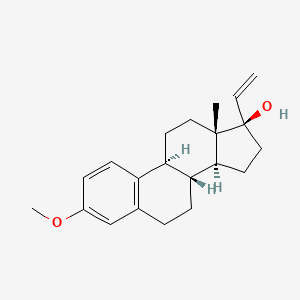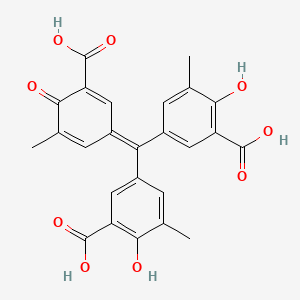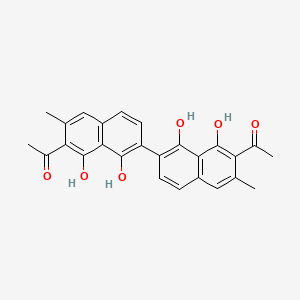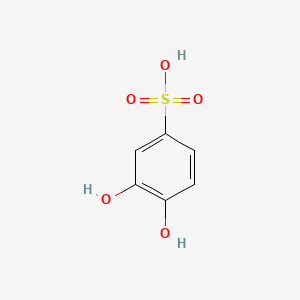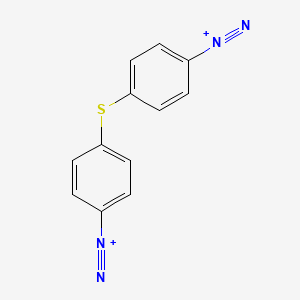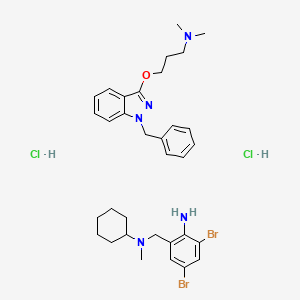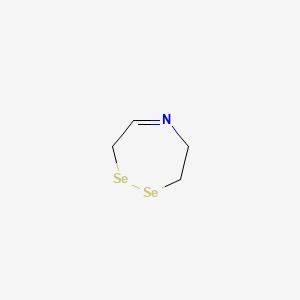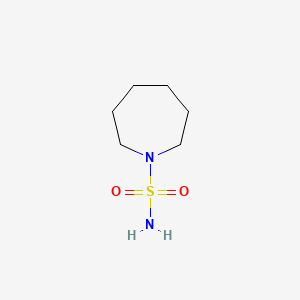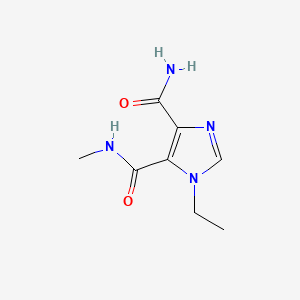
Desmethyletimizol
説明
Desmethyletimizol is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It is a derivative of the drug etimizol, which has been used as an antihypoxic agent. Desmethyletimizol, also known as DMET, has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
作用機序
The mechanism of action of Desmethyletimizol is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. Desmethyletimizol has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth. Desmethyletimizol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation. Additionally, Desmethyletimizol has been shown to modulate the expression of genes involved in oxidative stress and apoptosis.
生化学的および生理学的効果
Desmethyletimizol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Desmethyletimizol can protect cells from oxidative stress and apoptosis. Desmethyletimizol has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that Desmethyletimizol can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. Desmethyletimizol has also been shown to increase crop yield and improve plant growth in agricultural studies.
実験室実験の利点と制限
Desmethyletimizol has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. Desmethyletimizol has also been shown to have a wide range of potential applications, making it a versatile compound for research. However, Desmethyletimizol has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
将来の方向性
There are several future directions for research on Desmethyletimizol. In medicine, further studies are needed to determine the potential of Desmethyletimizol as a treatment for neurodegenerative diseases and other conditions. In agriculture, further studies are needed to determine the optimal conditions for Desmethyletimizol application and its effects on different crops. In environmental science, further studies are needed to determine the potential of Desmethyletimizol for wastewater treatment and pollutant degradation. Additionally, further studies are needed to elucidate the mechanism of action of Desmethyletimizol and its interactions with other compounds in complex biological systems.
合成法
Desmethyletimizol can be synthesized using different methods, including the reaction of etimizol with sodium hydride, the reaction of etimizol with sodium borohydride, and the reaction of etimizol with sodium cyanoborohydride. The reaction of etimizol with sodium hydride is the most commonly used method, and it involves the addition of sodium hydride to a solution of etimizol in a solvent such as THF or DMF. The reaction produces Desmethyletimizol and sodium ethoxide as byproducts.
科学的研究の応用
Desmethyletimizol has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Desmethyletimizol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Desmethyletimizol has also been studied for its potential use as an antitumor agent and as a treatment for ischemic stroke. In agriculture, Desmethyletimizol has been shown to increase crop yield and improve plant growth. In environmental science, Desmethyletimizol has been studied for its potential use in wastewater treatment and as a catalyst for the degradation of pollutants.
特性
IUPAC Name |
1-ethyl-5-N-methylimidazole-4,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-3-12-4-11-5(7(9)13)6(12)8(14)10-2/h4H,3H2,1-2H3,(H2,9,13)(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGGQLSRJXFGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C(=O)NC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234469 | |
| Record name | Desmethyletimizol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyletimizol | |
CAS RN |
85275-59-8 | |
| Record name | Desmethyletimizol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085275598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyletimizol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



